molecular formula C15H20N2O2 B3868797 3-hydroxy-2,2,4,4-tetramethyl-1-oxido-5-[(Z)-2-phenylethenyl]imidazol-1-ium

3-hydroxy-2,2,4,4-tetramethyl-1-oxido-5-[(Z)-2-phenylethenyl]imidazol-1-ium

Cat. No.: B3868797
M. Wt: 260.33 g/mol
InChI Key: SVEQBAVNQKMXBM-KHPPLWFESA-N
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Description

3-hydroxy-2,2,4,4-tetramethyl-1-oxido-5-[(Z)-2-phenylethenyl]imidazol-1-ium is a complex organic compound with a unique structure that includes an imidazolium core, a phenylethenyl group, and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2,2,4,4-tetramethyl-1-oxido-5-[(Z)-2-phenylethenyl]imidazol-1-ium typically involves multiple steps. One common method includes the reaction of 2,2,4,4-tetramethyl-1-oxidoimidazolium with a phenylethenyl precursor under specific conditions to introduce the phenylethenyl group. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-2,2,4,4-tetramethyl-1-oxido-5-[(Z)-2-phenylethenyl]imidazol-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidized derivatives.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The phenylethenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazolium derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

3-hydroxy-2,2,4,4-tetramethyl-1-oxido-5-[(Z)-2-phenylethenyl]imidazol-1-ium has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of advanced materials and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 3-hydroxy-2,2,4,4-tetramethyl-1-oxido-5-[(Z)-2-phenylethenyl]imidazol-1-ium involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO): A well-known nitroxide radical with similar structural features.

    2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL): Another nitroxide radical with applications in organic synthesis and biology.

Uniqueness

3-hydroxy-2,2,4,4-tetramethyl-1-oxido-5-[(Z)-2-phenylethenyl]imidazol-1-ium is unique due to its imidazolium core and phenylethenyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-hydroxy-2,2,4,4-tetramethyl-1-oxido-5-[(Z)-2-phenylethenyl]imidazol-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-14(2)13(16(18)15(3,4)17(14)19)11-10-12-8-6-5-7-9-12/h5-11,19H,1-4H3/b11-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEQBAVNQKMXBM-KHPPLWFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=[N+](C(N1O)(C)C)[O-])C=CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(=[N+](C(N1O)(C)C)[O-])/C=C\C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-hydroxy-2,2,4,4-tetramethyl-1-oxido-5-[(Z)-2-phenylethenyl]imidazol-1-ium
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3-hydroxy-2,2,4,4-tetramethyl-1-oxido-5-[(Z)-2-phenylethenyl]imidazol-1-ium
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3-hydroxy-2,2,4,4-tetramethyl-1-oxido-5-[(Z)-2-phenylethenyl]imidazol-1-ium
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3-hydroxy-2,2,4,4-tetramethyl-1-oxido-5-[(Z)-2-phenylethenyl]imidazol-1-ium
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3-hydroxy-2,2,4,4-tetramethyl-1-oxido-5-[(Z)-2-phenylethenyl]imidazol-1-ium
Reactant of Route 6
3-hydroxy-2,2,4,4-tetramethyl-1-oxido-5-[(Z)-2-phenylethenyl]imidazol-1-ium

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